molecular formula C7H10O5-2 B1241582 2-Hydroxy-3-propylbutanedioate

2-Hydroxy-3-propylbutanedioate

Cat. No.: B1241582
M. Wt: 174.15 g/mol
InChI Key: LOLHYFQEDPGSHZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-propylbutanedioate is a branched carboxylic acid ester featuring a four-carbon backbone (butanedioate) with a hydroxyl (-OH) group at position 2 and a propyl (-CH₂CH₂CH₃) substituent at position 2. This compound combines hydrophilic (hydroxyl) and hydrophobic (propyl) functional groups, making it a versatile intermediate in organic synthesis and industrial applications, such as polymer production or surfactant formulations. Its reactivity is influenced by the steric effects of the propyl group and the hydrogen-bonding capacity of the hydroxyl group .

Properties

Molecular Formula

C7H10O5-2

Molecular Weight

174.15 g/mol

IUPAC Name

2-hydroxy-3-propylbutanedioate

InChI

InChI=1S/C7H12O5/c1-2-3-4(6(9)10)5(8)7(11)12/h4-5,8H,2-3H2,1H3,(H,9,10)(H,11,12)/p-2

InChI Key

LOLHYFQEDPGSHZ-UHFFFAOYSA-L

SMILES

CCCC(C(C(=O)[O-])O)C(=O)[O-]

Canonical SMILES

CCCC(C(C(=O)[O-])O)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-hydroxypropanoate

  • Structure : Contains a hydroxyl group at position 2 and an ethyl ester group.
  • Key Differences : Lacks the propyl substituent and the second ester group present in butanedioate derivatives.
  • Reactivity : The single ester group reduces steric hindrance compared to this compound, enhancing its hydrolysis rate in aqueous environments .

3-Hydroxy-2-methylbutanoic Acid

  • Structure: Features a hydroxyl group at position 3 and a methyl group at position 2 on a butanoic acid backbone.
  • Key Differences : The methyl group (smaller than propyl) and carboxylic acid moiety (vs. di-ester) result in higher water solubility but lower thermal stability compared to this compound .

(2R)-2-Hydroxy-3-methylbutanoic Acid

  • Structure : Chiral hydroxy acid with a methyl substituent at position 3.
  • Key Differences : The stereochemistry (R-configuration) and absence of ester groups limit its utility in esterification reactions, unlike this compound, which is more reactive in crosslinking applications .

2-Hydroxy-2-methylbutanoic Acid

  • Structure : Hydroxyl and methyl groups both at position 2.
  • Key Differences : The geminal substitution (two groups on the same carbon) creates significant steric strain, reducing its stability under acidic conditions compared to this compound, where substituents are on adjacent carbons .

Data Table: Structural and Functional Comparison

Compound Functional Groups Substituent Size Water Solubility Thermal Stability Key Applications
This compound Hydroxyl, di-ester Propyl (C₃) Moderate High Polymers, surfactants
Ethyl 2-hydroxypropanoate Hydroxyl, mono-ester Ethyl (C₂) High Moderate Solvents, fragrances
3-Hydroxy-2-methylbutanoic Acid Hydroxyl, carboxylic acid Methyl (C₁) High Low Pharmaceuticals
(2R)-2-Hydroxy-3-methylbutanoic Acid Hydroxyl, carboxylic acid Methyl (C₁) Moderate Moderate Chiral synthesis

Research Findings

  • Steric Effects: The propyl group in this compound increases steric hindrance, slowing hydrolysis compared to analogs like ethyl 2-hydroxypropanoate .
  • Hydrophobicity : The longer alkyl chain enhances lipid solubility, making it superior for surfactant applications compared to methyl- or ethyl-substituted analogs .
  • Synthetic Utility: The di-ester structure allows for dual reactivity in polymerization, unlike mono-functional analogs such as 3-hydroxy-2-methylbutanoic acid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3-propylbutanedioate
Reactant of Route 2
2-Hydroxy-3-propylbutanedioate

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